8-isopropyl-7-methoxyquinazolin-2(1H)-one
Description
8-Isopropyl-7-methoxyquinazolin-2(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic framework with an isopropyl group at position 8 and a methoxy group at position 5. Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including enzyme inhibition and anticancer properties . The substitution pattern of this compound—particularly the electron-donating methoxy group and bulky isopropyl substituent—may influence its electronic properties, solubility, and interactions with biological targets.
Properties
IUPAC Name |
7-methoxy-8-propan-2-yl-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)10-9(16-3)5-4-8-6-13-12(15)14-11(8)10/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICUCIXLXWVJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1NC(=O)N=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-isopropyl-7-methoxyquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-isopropyl-4-methoxybenzoic acid with formamide, followed by cyclization to form the quinazolinone core. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 8-isopropyl-7-methoxyquinazolin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-7-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
8-Isopropyl-7-methoxyquinazolin-2(1H)-one exhibits significant pharmacological properties, making it a candidate for drug development. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in various cancers and proliferative diseases .
Therapeutic Applications:
The compound shows promise in treating several conditions, including:
- Cancer: Inhibitors of CDKs can potentially halt the progression of tumors by interfering with cancer cell proliferation.
- Cardiovascular Diseases: The compound may help manage vascular smooth muscle proliferation associated with conditions like atherosclerosis .
- Neurodegenerative Diseases: Research indicates potential applications in treating Alzheimer’s disease due to its ability to modulate pathways involved in neurodegeneration .
Synthesis and Derivatives
The synthesis of 8-isopropyl-7-methoxyquinazolin-2(1H)-one has been explored extensively. It can be derived from various precursors through established synthetic routes, allowing for the generation of analogs with modified biological activities .
Table 1: Synthetic Routes and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Microwave-assisted synthesis | 85 | |
| Conventional reflux synthesis | 70 | |
| One-pot synthesis from isatoic anhydride | 90 |
Case Studies
Several studies have documented the efficacy of 8-isopropyl-7-methoxyquinazolin-2(1H)-one in preclinical models:
Case Study 1: Anticancer Activity
A study demonstrated that this compound effectively inhibited the growth of head and neck squamous carcinoma cells through CDK inhibition, leading to reduced cell viability and increased apoptosis .
Case Study 2: Neuroprotective Effects
Research indicated that derivatives of this quinazoline exhibited neuroprotective effects in models of Alzheimer’s disease by modulating neuroinflammatory pathways .
Mechanism of Action
The mechanism of action of 8-isopropyl-7-methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison of Quinazolinone Derivatives
Key Observations:
- Substituent Effects on NMR : The methoxy group in 8-isopropyl-7-methoxyquinazolin-2(1H)-one likely causes upfield shifts in adjacent protons and carbons compared to halogenated analogs like streptochlorin, where electronegative substituents induce downfield shifts .
- pH Sensitivity : Compounds like p-334 demonstrate how protonation states (influenced by pH) can alter chemical shifts, a factor that must be controlled when comparing spectroscopic data across studies .
Computational and Crystallographic Insights
- Ring Puckering Analysis: The Cremer-Pople parameters () provide a framework to quantify ring non-planarity. For 8-isopropyl-7-methoxyquinazolin-2(1H)-one, steric hindrance from the isopropyl group may induce minor puckering, contrasting with the planar conformation of simpler quinazolinones .
Biological Activity
8-Isopropyl-7-methoxyquinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 8-isopropyl-7-methoxyquinazolin-2(1H)-one can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 8-isopropyl-7-methoxyquinazolin-2(1H)-one |
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
| SMILES Notation | CC(C)C1=C(NC(=O)OC)C=CC=N1 |
Anticancer Properties
Research has indicated that 8-isopropyl-7-methoxyquinazolin-2(1H)-one exhibits significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds, including this compound, showed high affinity for the ATP-binding sites of key receptors involved in cancer proliferation, such as EGFR and HER2. Specifically, compounds similar to 8-isopropyl-7-methoxyquinazolin-2(1H)-one displayed IC50 values in the nanomolar range against these targets, indicating potent inhibitory effects on their activity .
The mechanism of action for this compound involves its interaction with various molecular targets. It has been shown to inhibit specific kinases that play critical roles in cancer cell signaling pathways. The presence of the methoxy and isopropyl groups enhances its binding affinity to these targets, thereby increasing its biological efficacy .
Study on EGFR Inhibition
In a controlled study, a derivative of 8-isopropyl-7-methoxyquinazolin-2(1H)-one was tested for its ability to inhibit EGFR. The results showed a remarkable percentage inhibition (over 90%) at concentrations as low as 10 µM. The compound was found to be significantly more potent than established inhibitors like lapatinib .
Selectivity Profile
The selectivity profile of 8-isopropyl-7-methoxyquinazolin-2(1H)-one was evaluated against a panel of kinases. The findings indicated that while it effectively inhibited EGFR and HER2, it exhibited weak activity against other kinases such as CDK2 and KDR/VEGFR2. This selectivity is beneficial in minimizing off-target effects commonly associated with broader-spectrum inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
